![molecular formula C10H18ClNO B1481515 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride CAS No. 2098099-63-7](/img/structure/B1481515.png)

8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

Overview

Description

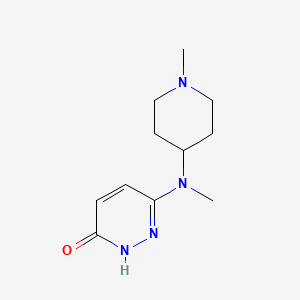

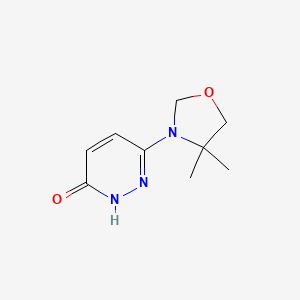

8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is a chemical compound with the empirical formula C10H15NO . It is related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of compounds related to this compound has been a topic of interest for many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCCCN1C2CCC1CC(O)C2 . The InChI key for this compound is ICLCILJDFDMZEP-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 169.26 . The compound’s storage class code is 11, indicating that it is a combustible solid .Scientific Research Applications

Catalytic Applications

8-Azabicyclo[3.2.1]octan-8-ol (ABOOL) and its homologues have shown promise as catalysts for the oxidation of secondary alcohols to ketones, utilizing molecular oxygen in ambient air with copper cocatalysts at room temperature. These compounds, including 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, can be synthesized from commercially available materials, indicating their potential for broad application in organic synthesis and industrial processes due to their stability and efficiency in catalysis Masaki Toda et al., 2023.

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities. Research has focused on stereoselective construction of this structure, indicating the importance of this compound and related compounds in the synthesis of these alkaloids. Methodologies have been developed for the enantioselective construction of this bicyclic scaffold, demonstrating its utility in the preparation of biologically active molecules S. Rodríguez et al., 2021.

Pharmaceutical Research

In the realm of pharmaceuticals, the study of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives has provided insights into the structure-activity relationships at monoamine transporters, such as dopamine, serotonin, and norepinephrine transporters. These studies have identified specific substituents that impart high selectivity for these transporters, which is crucial for the development of new therapeutics for neurological and psychiatric conditions S. Cararas et al., 2011.

Organometallic Chemistry

The direct synthesis of tropidinyl titanium and zirconium complexes via allylic CH-activation of 8-methyl-8-azabicyclo[3.2.1]oct-2-ene showcases the utility of 8-azabicyclo[3.2.1]octane derivatives in organometallic chemistry. This process highlights the reactivity of such compounds towards metal halides, facilitating the formation of metal-allyl complexes. These findings open pathways for the development of new catalysts and materials based on the unique properties of these bicyclic structures M. Tamm et al., 2007.

Safety and Hazards

Future Directions

The future directions for research on 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride and related compounds are likely to continue focusing on the synthesis of the 8-azabicyclo[3.2.1]octane scaffold and its applications in the creation of tropane alkaloids . These compounds have a wide array of biological activities, making them of interest for potential therapeutic applications .

Mechanism of Action

Target of Action

It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

The specific mode of action of 8-Cyclopropyl-8-azabicyclo[32Based on its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner .

properties

IUPAC Name |

8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO.ClH/c12-10-5-8-3-4-9(6-10)11(8)7-1-2-7;/h7-10,12H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNPCGCQVOMYER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3CCC2CC(C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.